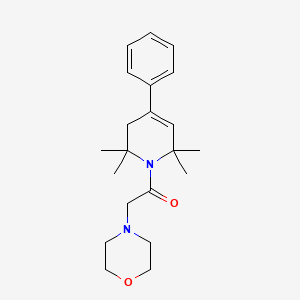
Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- is a complex organic compound with a unique structure that includes a pyridine ring, a morpholinoacetyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the morpholinoacetyl group through a nucleophilic substitution reaction. The phenyl group can be added via a Friedel-Crafts acylation reaction. The tetramethyl groups are usually introduced through alkylation reactions using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated pyridine rings.
Applications De Recherche Scientifique
Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 1,2,3,6-tetrahydro-1-methyl-
- 1-Methyl-3-piperideine
- 1,2,3,6-Tetrahydro-1-methylpyridine
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinoacetyl group, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Propriétés
Numéro CAS |
53725-54-5 |
|---|---|
Formule moléculaire |
C21H30N2O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2-morpholin-4-yl-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C21H30N2O2/c1-20(2)14-18(17-8-6-5-7-9-17)15-21(3,4)23(20)19(24)16-22-10-12-25-13-11-22/h5-9,14H,10-13,15-16H2,1-4H3 |
Clé InChI |
XLGUZTXTVKXTDR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(N1C(=O)CN2CCOCC2)(C)C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)



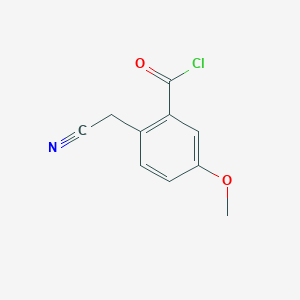
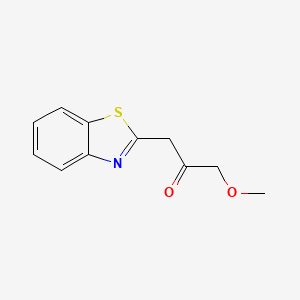
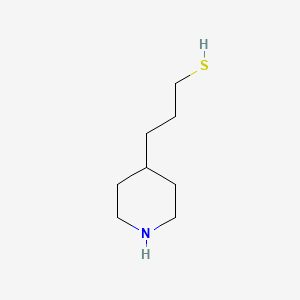
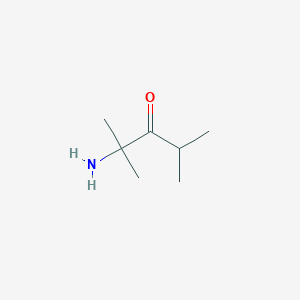
![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)
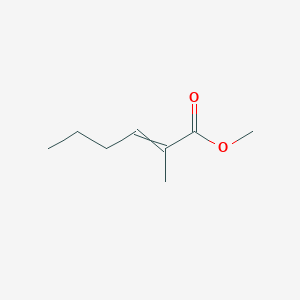
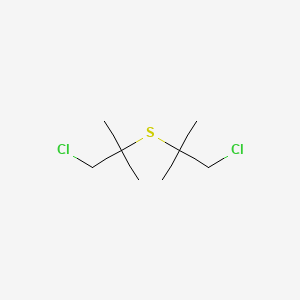
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)
